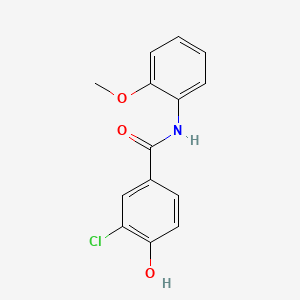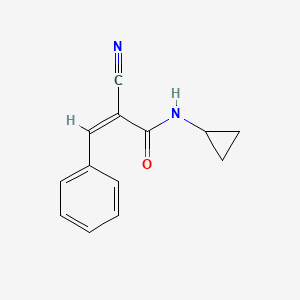![molecular formula C16H21N3O3 B7468271 2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)
2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione, commonly known as Mesotrione, is a selective herbicide that is used to control weeds in corn and other crops. It was first introduced in the market in the early 2000s and has since become a popular herbicide due to its effectiveness and low toxicity.
作用机制
The mechanism of action of Mesotrione involves the inhibition of an enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of carotenoids and plastoquinone. This leads to the accumulation of toxic intermediates, resulting in the death of the plant.
Biochemical and Physiological Effects:
Mesotrione has been found to have minimal impact on non-target organisms such as mammals, birds, and aquatic organisms. However, it can have some impact on beneficial insects such as bees and butterflies. Mesotrione is rapidly absorbed by plants and translocated to the growing points, where it inhibits HPPD activity, leading to a disruption of the plant's metabolism and ultimately its death.
实验室实验的优点和局限性
Mesotrione has several advantages for use in lab experiments. It is highly effective against a wide range of weeds, making it a useful tool for studying plant physiology and ecology. It is also relatively easy to apply and has a low toxicity, making it safe for use in lab settings.
However, there are also some limitations to the use of Mesotrione in lab experiments. It can be expensive to purchase and may not be readily available in all regions. Additionally, it may not be effective against all weed species, so researchers may need to use other herbicides in conjunction with Mesotrione.
未来方向
There are several potential future directions for research involving Mesotrione. One area of interest is the development of new formulations of Mesotrione that are more effective against a wider range of weed species. Another area of interest is the use of Mesotrione in conjunction with other herbicides to develop more effective weed management strategies. Additionally, there is potential for research into the environmental impact of Mesotrione and its potential effects on non-target organisms.
合成方法
The synthesis of Mesotrione involves the reaction of 2-nitro-4-methyl-6-(2-methylbutan-2-yl)phenol with thionyl chloride to form 2-chloro-4-methyl-6-(2-methylbutan-2-yl)phenol. This compound is then reacted with cyanuric acid to form 2-chloro-4-methyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,3,5-triazine. Finally, the compound is treated with sodium hydroxide to form Mesotrione.
科学研究应用
Mesotrione has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in corn fields to control weeds such as giant ragweed, velvetleaf, and common waterhemp. Mesotrione has also been found to be effective in controlling weeds in other crops such as soybeans, cotton, and vegetables.
属性
IUPAC Name |
2,4-dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-6-16(2,3)11-7-9-12(10-8-11)22-13-14(20)18(4)15(21)19(5)17-13/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQJMZCYGMBULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=NN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)

![5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)


![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)